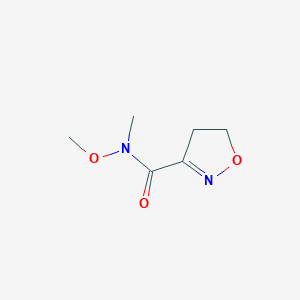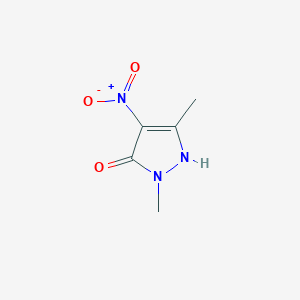![molecular formula C10H9NO4S B12872748 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure with carboxy(hydroxy)methyl and methylthio substituents. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole, a common synthetic route includes:
Cyclization Reaction: The reaction of 2-aminophenol with an aldehyde or carboxylic acid in the presence of an acid catalyst such as samarium triflate.
Substitution Reaction: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable cyclization reactions using readily available starting materials and catalysts. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Hydroxymethyl Derivatives: Formed through reduction reactions
Substituted Benzoxazoles: Formed through electrophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazoles: Similar structure with sulfur replacing oxygen in the heterocyclic ring.
Benzimidazoles: Similar structure with nitrogen replacing oxygen in the heterocyclic ring.
Oxazoles: Similar structure but with different substituents on the ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C10H9NO4S |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
2-hydroxy-2-(7-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-8(6)15-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChI-Schlüssel |
WCZUSKWEQJGKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)





![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
